ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate
Overview
Description
Ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the benzoate ester: This step involves the esterification of the pyrazole derivative with ethyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(4Z)-4-[(4-ethoxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate: Similar structure but with different substituents, leading to variations in chemical properties and applications.
3-(4-hydroxy-3-methoxyphenyl)propanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-methoxy-4-propanoyloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-5-22(27)32-20-12-7-16(14-21(20)30-4)13-19-15(3)25-26(23(19)28)18-10-8-17(9-11-18)24(29)31-6-2/h7-14H,5-6H2,1-4H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOSXRFLIBLCSQ-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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